

Cerdulatinib ATP-competitive kinase inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cerdulatinib

CAS No.: 1198300-79-6

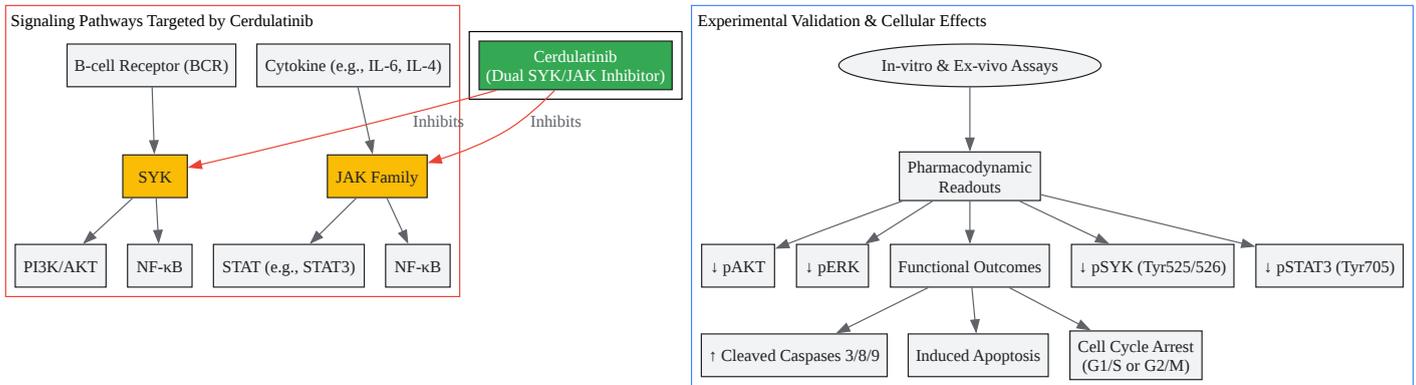
Cat. No.: S548075

[Get Quote](#)

Mechanism of Action & Signaling Pathways

Cerdulatinib exerts its effects by reversibly competing with ATP for the binding sites in the catalytic domains of SYK and JAK family kinases. This dual inhibition simultaneously disrupts two critical pro-survival signaling networks in lymphoid cells [1].

The following diagram illustrates the key signaling pathways targeted by **cerdulatinib** and the experimental workflow for validating its effects.



[Click to download full resolution via product page](#)

Cerdulatinib's dual inhibition provides a synergistic approach to suppressing malignant cell survival and proliferation, particularly in cancers where these pathways are co-opted [2] [3].

Key Experimental Evidence & Protocols

Research on **cerdulatinib** spans biochemical, cellular, and in vivo models. The table below summarizes common experimental methodologies and key findings from the literature.

Experimental Model	Protocol Summary	Key Findings / Readouts
Purified Kinase Assays [1]	Assessment of inhibitor potency against a panel of 270 purified human kinases. IC ₅₀ values determined via concentration-response curves.	Potency (IC ₅₀) against SYK, JAK1, JAK2, JAK3, TYK2; selectivity profile.
Cell Line Studies (DLBCL, ATLL) [2] [3]	Treatment of lymphoma/leukemia cell lines (e.g., various DLBCL, HTLV-1-transformed T-cells). Viability assessed by WST-8 assay; apoptosis by flow cytometry (APO2.7) and Western Blot (cleaved caspases, PARP).	Dose-dependent ↓ viability; ↑ apoptosis; cell cycle arrest; ↓ pSYK, pSTAT3, pAKT, pERK.
Signaling Analysis (Western Blot) [2] [3]	Cells treated with cerdulatinib, stimulated, then lysed. Proteins separated by SDS-PAGE, transferred to membrane, and probed with phospho-specific antibodies.	Inhibition of pathway activation (e.g., ↓ pSYK, pSTAT3, pSTAT5, pAKT, pERK, p-IκBα).
Primary Tumor Cell Studies [2]	Ex-vivo treatment of primary DLBCL tumor cells isolated from patients. Analysis of signaling (phospho-flow) and cell viability.	Inhibition of BCR and JAK/STAT signaling in primary cells; induction of cell death.
In Vivo Models (ATLL) [3]	Oral dosing of cerdulatinib in mouse xenograft models of ATLL. Tumor volume measured over time.	Suppression of tumor growth; inhibition of in-vivo pathway phosphorylation.

Clinical Correlation and Pharmacodynamics

Findings from mechanistic studies translate into observable clinical effects. In a phase I clinical trial of patients with relapsed/refractory B-cell malignancies:

- **Target Inhibition:** **Cerdulatinib** achieved **complete inhibition of SYK and JAK pathways** in patient whole blood at tolerated exposures [4].
- **Concentration-Effect:** Target inhibition was directly correlated with serum **cerdulatinib** concentration, with IC₅₀ values against BCR and cytokine signaling pathways ranging from **0.27 to 1.11 μmol/L** [4].

- **Biomarker Correlation:** A significant correlation was observed between the extent of SYK/JAK pathway inhibition in blood and tumor response in patients. Reductions in serum inflammation markers also correlated with positive outcomes [4].
- **Overcoming Resistance:** Preclinical studies highlight its potential to overcome resistance to other agents, such as ibrutinib, in BTK-mutated chronic lymphocytic leukemia cells [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The Novel Kinase Inhibitor PRT062070 (Cerdulatinib) ... [sciencedirect.com]
2. , a novel dual SYK/JAK Cerdulatinib , has broad... kinase inhibitor [pmc.ncbi.nlm.nih.gov]
3. Anti-adult T-cell leukemia/lymphoma activity of cerdulatinib , a dual... [spandidos-publications.com]
4. Cerdulatinib Pharmacodynamics and Relationships to ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cerdulatinib ATP-competitive kinase inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548075#cerdulatinib-atp-competitive-kinase-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com